2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile is a fascinating compound. It is an organic molecule characterized by its distinct structure that features a benzimidazole core, a nitrile group, and a p-tolyl group. This molecular configuration confers unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various receptors and enzymes, influencing numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their interactions with various targets . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially enhancing bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects would depend on the exact nature of the derivative and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. One common approach starts with the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core. This is followed by nucleophilic addition to introduce the nitrile group, and subsequent steps to incorporate the p-tolyl group. Reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production might involve streamlined and scalable processes such as continuous flow synthesis or catalytic methods to enhance efficiency and reduce costs. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for maximizing output and maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: Can occur at the benzimidazole core or the p-tolyl group, leading to different oxidative states.
Reduction: Typically targets the nitrile group, converting it to an amine or other reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed, particularly on the benzimidazole ring and the p-tolyl group.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled atmospheres (e.g., inert gases) and precise temperature management.
Major Products
The major products depend on the specific reactions and conditions but can include oxidized benzimidazole derivatives, reduced nitrile products, and substituted aromatic compounds.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile has diverse applications in:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design, particularly in developing new therapeutic agents.
Industry: Utilized in the manufacture of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Comparing 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile with similar compounds:
Benzimidazole derivatives: Share the core structure but differ in substituent groups, affecting their chemical properties and applications.
Nitrile-containing compounds: Exhibit varying reactivity based on the surrounding functional groups.
Tolyl-substituted compounds: The position and nature of the tolyl group influence the overall reactivity and stability.
List of Similar Compounds
Benzimidazole
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile
Hopefully, that gives you an in-depth look at this compound. Curious about any other compounds or chemical reactions?
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-methylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16(21)13(10-18)17-19-14-4-2-3-5-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKABGNDGDCMSV-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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